

# Cellular Targets of the M410 Peptide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: M410

Cat. No.: B1574365

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## Executive Summary

The **M410** peptide, also identified in scientific literature as IDP-410, is a novel therapeutic agent with a highly specific cellular target: the N-MYC oncoprotein. This technical guide delineates the current understanding of **M410**'s mechanism of action, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function. **M410** operates by disrupting the critical protein-protein interaction between N-MYC and its obligate binding partner MAX, leading to the subsequent degradation of N-MYC and the attenuation of its oncogenic functions. This guide provides a comprehensive overview for researchers engaged in oncology drug discovery and development, with a particular focus on glioblastoma, a disease in which N-MYC is often highly expressed.

## Primary Cellular Target: N-MYC

The principal cellular target of the **M410** peptide is the N-MYC protein, a member of the MYC family of proto-oncogenic transcription factors.<sup>[1]</sup> N-MYC is a critical regulator of various cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of several aggressive cancers, most notably neuroblastoma and glioblastoma.<sup>[1]</sup> **M410** is a stapled peptide specifically designed to interact with the N-MYC protein monomer.<sup>[1]</sup>

## Mechanism of Action: Disruption of the N-MYC/MAX Complex and Proteasomal Degradation

The oncogenic activity of N-MYC is contingent upon its heterodimerization with the MAX (MYC-associated factor X) protein. The resulting N-MYC/MAX complex binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription.

**M410** exerts its therapeutic effect through a two-pronged mechanism:

- **Inhibition of N-MYC/MAX Dimerization:** **M410** directly interferes with the formation of the N-MYC/MAX heterodimer.<sup>[1]</sup> By binding to N-MYC, **M410** prevents its association with MAX, thus abrogating the formation of the transcriptionally active complex.
- **Induction of N-MYC Degradation:** The disruption of the N-MYC/MAX complex by **M410** leads to a reduction in the stability of the N-MYC protein.<sup>[1]</sup> This destabilization flags N-MYC for degradation by the ubiquitin-proteasome system.<sup>[1]</sup> The inhibition of the proteasome with agents like MG132 has been shown to block this **M410**-induced degradation of N-MYC.<sup>[1]</sup>

This dual action not only prevents the transcription of N-MYC target genes but also actively reduces the cellular levels of the oncoprotein.

## Downstream Cellular Effects

The **M410**-mediated reduction of functional N-MYC has significant downstream consequences for cancer cells, particularly those with high N-MYC expression.

## Inhibition of Cell Viability and Proliferation

Treatment of glioblastoma (GBM) cells with **M410** leads to a dose-dependent decrease in cell viability.<sup>[1]</sup> This effect is more pronounced in GBM cells with high levels of N-MYC expression, suggesting a targeted dependency on this oncogene for survival.

## Attenuation of Angiogenesis

**M410** has been demonstrated to reduce the vascularization of tumors in vivo.<sup>[1]</sup> This anti-angiogenic effect is, at least in part, attributed to the downregulation of key pro-angiogenic factors that are transcriptional targets of N-MYC. One such critical factor is the Vascular

Endothelial Growth Factor A (VEGFA).[1] Treatment with **M410** leads to a strong downregulation of VEGFA expression.[1]

## Quantitative Data

While the qualitative effects of **M410** are well-documented, specific quantitative data on its binding affinity and cellular potency are not readily available in the public domain based on the conducted searches. The following tables are structured to incorporate such data as it becomes available.

Table 1: In Vitro Efficacy of **M410**

Parameter	Cell Line	Value	Reference
IC50 (Cell Viability)	GBM6 (High N-MYC)	Data not available	
IC50 (Cell Viability)	Other GBM Lines	Data not available	

Table 2: Binding Affinity of **M410**

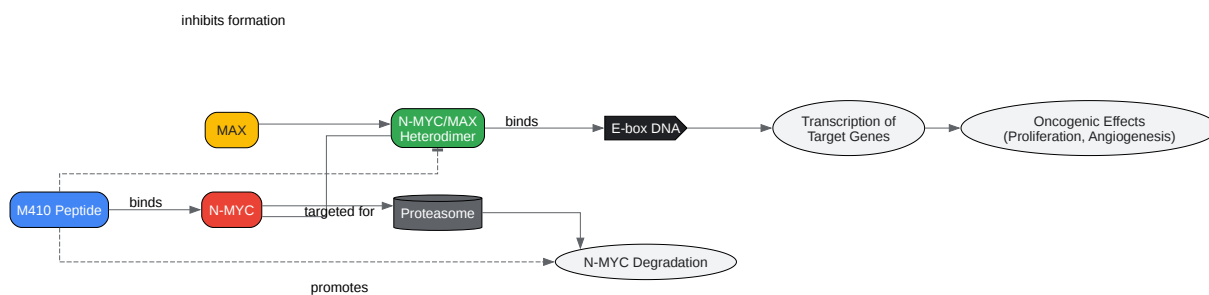
Parameter	Binding Partners	Value	Reference
Dissociation Constant (Kd)	M410 and N-MYC	Data not available	

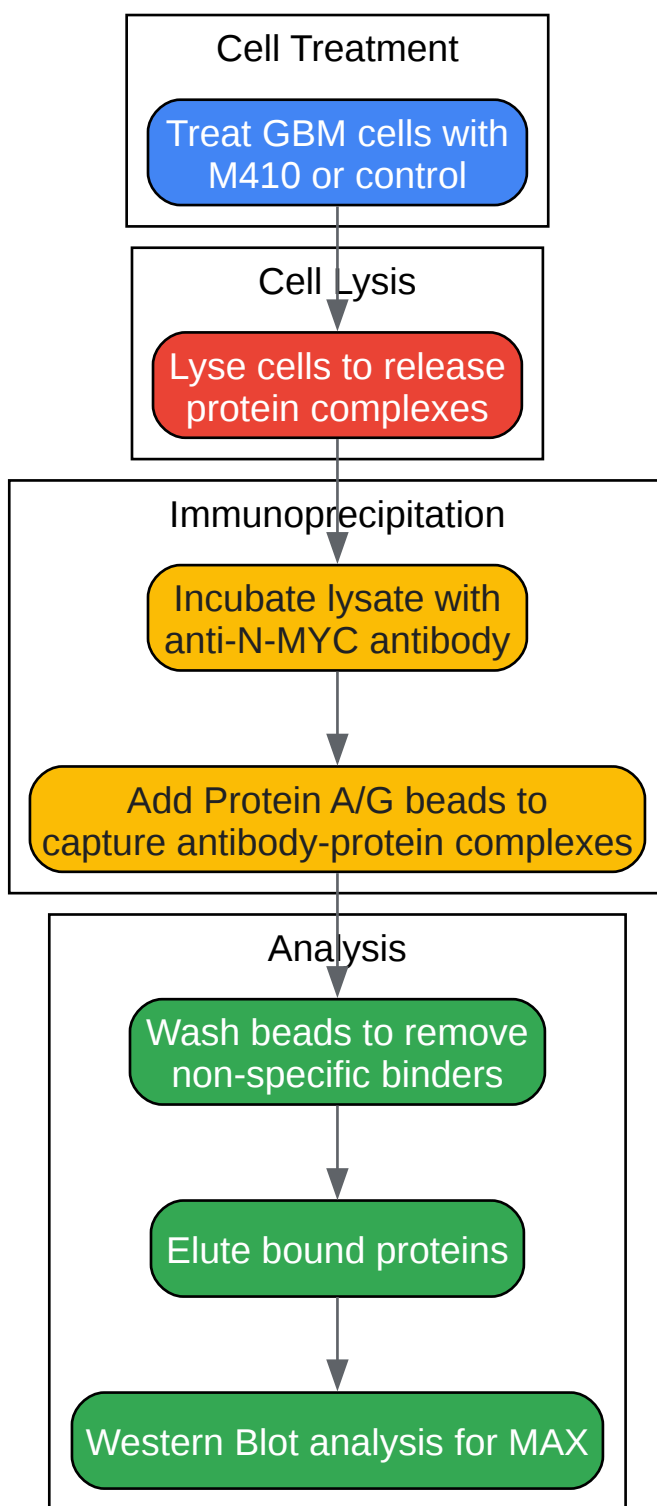
Table 3: Effect of **M410** on N-MYC Target Gene Expression

Gene	Cell Line	Fold Change (mRNA)	Reference
VEGFA	GBM Xenografts	Significant downregulation	[1]
Other N-MYC Targets	GBM Cells	Reduction in some target genes	[1]

## Signaling Pathways and Experimental Workflows

## M410 Mechanism of Action





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## References

- 1. IDP-410: a Novel Therapeutic Peptide that Alters N-MYC Stability and Reduces Angiogenesis and Tumor Progression in Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
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